

Spectroscopic Profile of (S)-1-(3-Chlorophenyl)ethanol: A Technical Guide

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Compound of Interest

Compound Name: (S)-1-(3-Chlorophenyl)ethanol

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This guide provides a comprehensive overview of the spectroscopic data for the chiral compound **(S)-1-(3-Chlorophenyl)ethanol**, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **(S)-1-(3-Chlorophenyl)ethanol**.

Table 1: ^1H NMR Data (400 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~7.2-7.4	m	-	Ar-H
~4.89	q	6.4	CH-OH
~1.88	s	-	OH
~1.48	d	6.4	CH ₃

Note: Precise chemical shifts for the aromatic protons can vary depending on concentration and solvent. The assignments are based on typical values for similar structures.[\[1\]](#)

Table 2: ^{13}C NMR Data (100 MHz, CDCl_3)

Chemical Shift (δ) ppm	Assignment
~144.3	C-Cl (Aromatic)
~133.0	C (Aromatic)
~128.6	CH (Aromatic)
~126.8	CH (Aromatic)
~69.7	CH-OH
~25.3	CH_3

Note: These assignments are based on analogous compounds and predictive models. Experimental verification is recommended.[\[1\]](#)

Table 3: IR Spectroscopy Data (Thin Film)

Wavenumber (cm^{-1})	Assignment
~3356	O-H stretch (alcohol)
~3100-3000	=C-H stretch (aromatic)
~1598	C=C stretch (aromatic ring)
~1493	C=C stretch (aromatic ring)
~1089	C-O stretch (secondary alcohol)
~829	C-H out-of-plane bend

Note: The IR spectrum of aromatic compounds can show a complex pattern of absorptions in the fingerprint region.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Table 4: Mass Spectrometry Data (GC-MS)

m/z	Interpretation
156	$[M]^+$ (Molecular ion)
141	$[M - \text{CH}_3]^+$
125	$[M - \text{OCH}_3]^+$ or $[M - \text{H}_2\text{O} - \text{H}]^+$
111	$[\text{C}_7\text{H}_4\text{Cl}]^+$
77	$[\text{C}_6\text{H}_5]^+$

Note: Fragmentation patterns can vary depending on the ionization method and energy.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra to confirm the chemical structure and stereochemistry of **(S)-1-(3-Chlorophenyl)ethanol**.

Methodology:

- Sample Preparation: A sample of approximately 5-10 mg of **(S)-1-(3-Chlorophenyl)ethanol** was dissolved in ~0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
- Instrumentation: Spectra were recorded on a 400 MHz NMR spectrometer.
- ^1H NMR Acquisition: The ^1H NMR spectrum was acquired with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.
- ^{13}C NMR Acquisition: The ^{13}C NMR spectrum was acquired with a spectral width of 250 ppm, a relaxation delay of 2 s, and 1024 scans. Proton decoupling was applied to simplify the spectrum.

- Data Processing: The acquired free induction decays (FIDs) were Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ^1H and the CDCl_3 solvent peak at 77.16 ppm for ^{13}C . For determining enantiomeric purity, a chiral derivatizing agent such as Mosher's acid could be used to create diastereomers with distinguishable NMR signals.[4][5][6][7]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **(S)-1-(3-Chlorophenyl)ethanol**.

Methodology:

- Sample Preparation: A drop of neat **(S)-1-(3-Chlorophenyl)ethanol** was placed between two potassium bromide (KBr) plates to form a thin film.
- Instrumentation: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition: The spectrum was recorded in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of the clean KBr plates was recorded and subtracted from the sample spectrum.
- Data Analysis: The positions and relative intensities of the absorption bands were analyzed to identify characteristic functional group vibrations.[8][9]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **(S)-1-(3-Chlorophenyl)ethanol**.

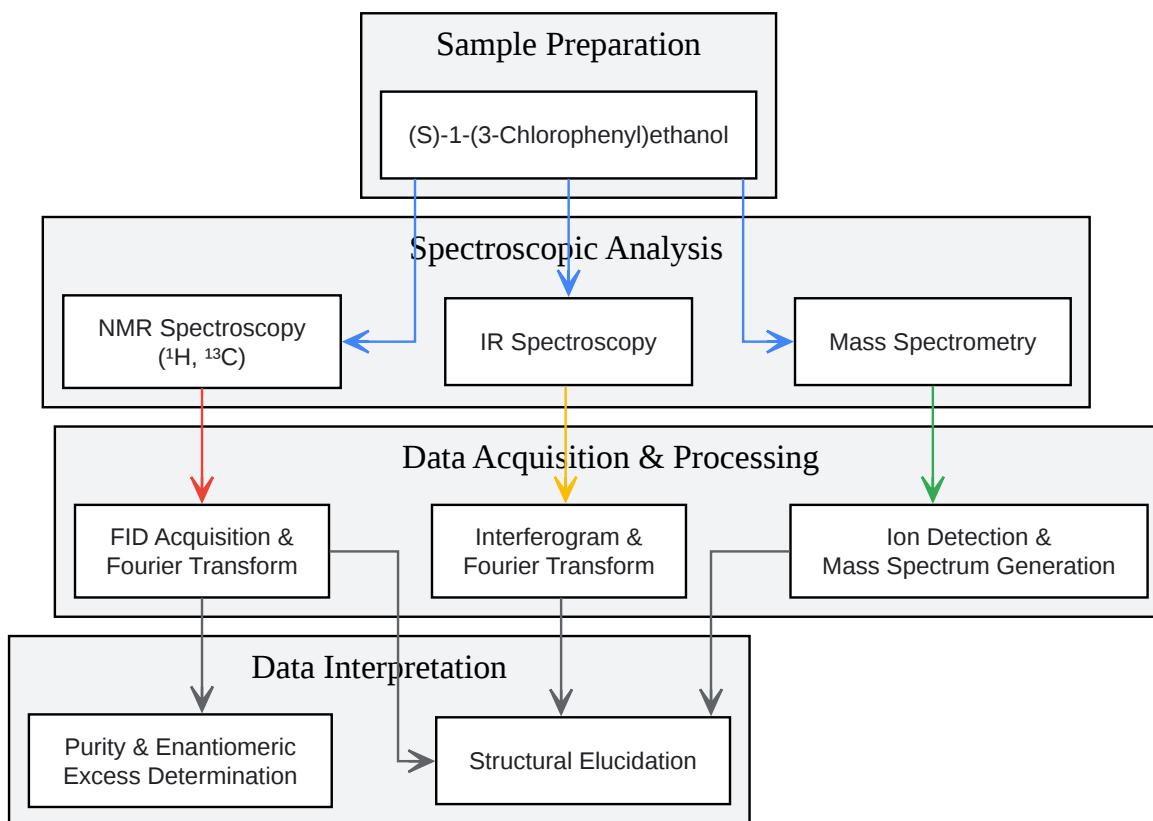
Methodology:

- Sample Introduction: The sample was introduced into the mass spectrometer via a Gas Chromatography (GC) system to ensure sample purity.
- Instrumentation: A GC-MS system equipped with an electron ionization (EI) source was used.

- GC Conditions: A non-polar capillary column was used with helium as the carrier gas. The oven temperature was programmed to ramp from 50°C to 250°C.
- MS Conditions: The mass spectrum was acquired in the m/z range of 50-500 using electron ionization at 70 eV.[10][11][12]
- Data Analysis: The mass spectrum was analyzed to identify the molecular ion peak and the major fragment ions. The fragmentation pattern provides valuable information for structural elucidation.[11]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



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Caption: General workflow for spectroscopic analysis.

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References

- 1. rsc.org [rsc.org]
- 2. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. benchchem.com [benchchem.com]
- 5. blogs.rsc.org [blogs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. amherst.edu [amherst.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. rsc.org [rsc.org]
- 11. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments - Organic Chemistry | OpenStax [openstax.org]
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